molecular formula C18H21NO4S B6413136 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid CAS No. 1261961-15-2

2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid

Cat. No.: B6413136
CAS No.: 1261961-15-2
M. Wt: 347.4 g/mol
InChI Key: OTTOLYXSBFITMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a t-butylsulfamoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonation of a suitable aromatic precursor followed by the introduction of the t-butyl group and subsequent carboxylation to form the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common in industrial production to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the sulfonamide group.

Scientific Research Applications

2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The t-butyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-t-Butylsulfamoylphenyl)-4-methylbenzoic acid
  • 2-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid
  • 2-(4-t-Butylsulfamoylphenyl)-6-methylbenzoic acid

Uniqueness

2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The position of the t-butylsulfamoyl and methyl groups on the benzoic acid core can affect the compound’s overall stability, solubility, and interaction with molecular targets.

Properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-5-10-15(16(11-12)17(20)21)13-6-8-14(9-7-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTOLYXSBFITMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.